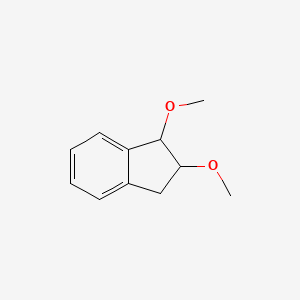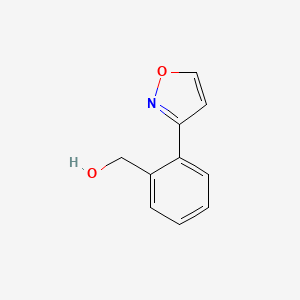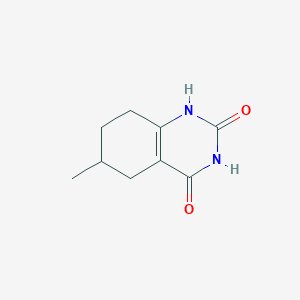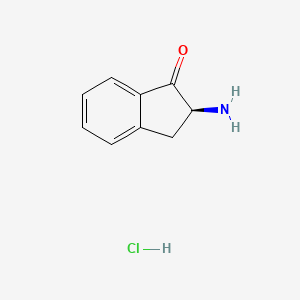![molecular formula C7H4N2O2S B11911484 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911484.png)
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is a heterocyclic compound that features a fused thieno-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene with formamide, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carboxylic acid.
Reduction: 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-methanol.
Substitution: Various substituted thieno[3,2-d]pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting bacterial enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to inhibit bacterial tRNA methyltransferase (TrmD), which is essential for bacterial growth . This inhibition occurs through binding to the active site of the enzyme, thereby blocking its activity and leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid .
- 4-Oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyrimidine .
Uniqueness
4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidine-7-carbaldehyde is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as an enzyme inhibitor, particularly against bacterial targets, sets it apart from other similar compounds.
Properties
Molecular Formula |
C7H4N2O2S |
|---|---|
Molecular Weight |
180.19 g/mol |
IUPAC Name |
4-oxo-3H-thieno[3,2-d]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C7H4N2O2S/c10-1-4-2-12-6-5(4)8-3-9-7(6)11/h1-3H,(H,8,9,11) |
InChI Key |
HKRWRBZXMOWBPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=O)NC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![6-Methyl-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B11911480.png)


![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B11911510.png)

